molecular formula C13H18N2O B11791212 1-(2-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)propan-1-one

1-(2-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)propan-1-one

Cat. No.: B11791212
M. Wt: 218.29 g/mol
InChI Key: UUHPBFOSNYGIGX-UHFFFAOYSA-N
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Description

1-(2-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)propan-1-one is a compound that features a pyrrolidine ring attached to a pyridine ring, with a propanone group

Preparation Methods

The synthesis of 1-(2-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)propan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methyl-6-(pyrrolidin-1-yl)pyridine and propanone.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.

    Procedure: The starting materials are mixed in a suitable solvent like ethanol or dimethylformamide (DMF) and heated to promote the reaction.

Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(2-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)propan-1-one undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1-(2-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)propan-1-one involves its interaction with specific molecular targets. The pyrrolidine and pyridine rings allow it to bind to proteins or enzymes, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

1-(2-methyl-6-pyrrolidin-1-ylpyridin-3-yl)propan-1-one

InChI

InChI=1S/C13H18N2O/c1-3-12(16)11-6-7-13(14-10(11)2)15-8-4-5-9-15/h6-7H,3-5,8-9H2,1-2H3

InChI Key

UUHPBFOSNYGIGX-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(N=C(C=C1)N2CCCC2)C

Origin of Product

United States

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